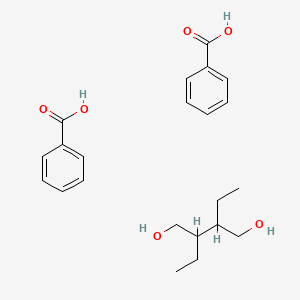

Benzoic acid;2,3-diethylbutane-1,4-diol

CAS No.: 583034-95-1

Cat. No.: VC16873605

Molecular Formula: C22H30O6

Molecular Weight: 390.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 583034-95-1 |

|---|---|

| Molecular Formula | C22H30O6 |

| Molecular Weight | 390.5 g/mol |

| IUPAC Name | benzoic acid;2,3-diethylbutane-1,4-diol |

| Standard InChI | InChI=1S/C8H18O2.2C7H6O2/c1-3-7(5-9)8(4-2)6-10;2*8-7(9)6-4-2-1-3-5-6/h7-10H,3-6H2,1-2H3;2*1-5H,(H,8,9) |

| Standard InChI Key | ZZMHQIDDFBKLSD-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CO)C(CC)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |

Introduction

Benzoic acid;2,3-diethylbutane-1,4-diol is a unique organic compound that combines the structural features of an aromatic carboxylic acid (benzoic acid) with a branched aliphatic diol (2,3-diethylbutane-1,4-diol). This compound is characterized by its molecular formula C22H30O6 and a molecular weight of approximately 390.47 g/mol . The presence of both aromatic and aliphatic components in its structure may enhance its solubility and reactivity compared to simpler analogs.

Synthesis Methods

The synthesis of benzoic acid;2,3-diethylbutane-1,4-diol can be achieved through several methods, although specific details on these methods are not widely documented in the available literature. Generally, such compounds are synthesized by reacting the diol component with benzoic acid or its derivatives under appropriate conditions.

Potential Applications

While specific applications of benzoic acid;2,3-diethylbutane-1,4-diol are not extensively documented, compounds with similar structures often find use in various fields such as:

-

Pharmaceuticals: Due to their potential biological activity.

-

Materials Science: For their unique physical properties.

-

Chemical Synthesis: As intermediates or reagents.

Related Compounds

Several compounds share structural similarities with benzoic acid;2,3-diethylbutane-1,4-diol, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzoic Acid | C7H6O2 | Simplest aromatic carboxylic acid |

| Ethyl Benzoate | C9H10O2 | Ester derived from benzoic acid |

| 1,4-Butanediol | C4H10O2 | Simple diol without aromatic character |

| Diethyl Malonate | C7H12O4 | Similar diester structure but different reactivity |

Research Findings and Future Directions

Research on benzoic acid;2,3-diethylbutane-1,4-diol is limited, and more studies are needed to fully explore its properties and applications. The unique combination of aromatic and aliphatic components suggests potential for novel applications in fields like drug development or advanced materials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume